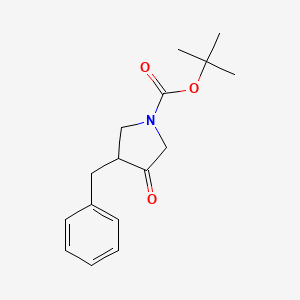

Tert-butyl 3-benzyl-4-oxopyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 3-benzyl-4-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C16H21NO3 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of this compound involves the reaction of 3-hydroxypyrrolidine-1-carboxylate tert-butyl ester with Dess-Martin oxidizing agent in dichloromethane solution . The reaction mixture is stirred at room temperature for 16 hours .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidine ring attached to a benzyl group and a tert-butyl ester group . The InChI code for this compound is 1S/C16H21NO3/c1-16(2,3)20-15(19)17-10-13(14(18)11-17)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 .Physical and Chemical Properties Analysis

This compound has a molecular weight of 275.35 . The compound is stable under normal temperatures and pressures .Applications De Recherche Scientifique

Crystal Structure Analysis

Tert-butyl 3-benzyl-4-oxopyrrolidine-1-carboxylate analogues demonstrate intriguing properties in crystal structure analysis. For instance, substituted oxopyrrolidine analogues, despite lacking hydrogen bond donors and acceptors, can form unique supramolecular assemblies. This is largely due to weak intermolecular interactions, such as CH⋯O and CH⋯π, which are instrumental in controlling molecular conformations and creating diverse supramolecular structures (Samipillai et al., 2016).

Synthesis of Novel Protein Tyrosine Kinase Inhibitors

The compound plays a crucial role in synthesizing novel protein tyrosine kinase Jak3 inhibitors. An efficient synthesis method has been developed for tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a significant intermediate in this process. This method offers advantages in terms of raw material availability, ease of operation, and suitability for industrial scale-up (Chen Xin-zhi, 2011).

Drug Metabolism Studies

In drug metabolism, the tert-butyl moiety of related compounds undergoes various metabolic pathways, such as oxidation and N-dealkylation. These metabolic pathways have been extensively studied using high-resolution liquid chromatography-tandem mass spectrometry and liquid chromatography/mass spectrometry/NMR (Prakash et al., 2008).

Development of Macrocyclic Tyk2 Inhibitors

This compound derivatives have been synthesized as part of developing potent macrocyclic Tyk2 inhibitors. The utility of this compound was demonstrated in synthesizing a novel series of these inhibitors, marking a significant advancement in the field (Sasaki et al., 2020).

Synthesis of Small Molecule Anticancer Drugs

This compound is also an essential intermediate in the synthesis of small molecule anticancer drugs. An optimized synthesis method has been developed for this purpose, with high yields and confirmed structural integrity, demonstrating its potential in developing novel anticancer therapeutics (Zhang et al., 2018).

Aerobic Oxidation of Alcohols

In the field of organic synthesis, this compound derivatives have been used in the aerobic oxidation of allylic and benzylic alcohols, showcasing their versatility in facilitating various chemical reactions (Shen et al., 2012).

Safety and Hazards

Tert-butyl 3-benzyl-4-oxopyrrolidine-1-carboxylate is classified as a warning hazard under the GHS07 classification . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

tert-butyl 3-benzyl-4-oxopyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-10-13(14(18)11-17)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQKCJLNGYCGON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(=O)C1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2847961.png)

![2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2847963.png)

![4-[[2-[1-(2-Hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzamide](/img/structure/B2847970.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-(trimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B2847973.png)

![2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B2847977.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2847978.png)

![7-hydroxy-N-(4-methoxybenzyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2847980.png)